Deanol aceglumate

Description

Properties

CAS No. |

3342-61-8 |

|---|---|

Molecular Formula |

C11H22N2O6 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

(2S)-2-acetamidopentanedioic acid;2-(dimethylamino)ethanol |

InChI |

InChI=1S/C7H11NO5.C4H11NO/c1-4(9)8-5(7(12)13)2-3-6(10)11;1-5(2)3-4-6/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);6H,3-4H2,1-2H3/t5-;/m0./s1 |

InChI Key |

WKAVKKUXZAWHDM-JEDNCBNOSA-N |

SMILES |

CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)O.CN(C)CCO |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO |

Appearance |

Solid powder |

Other CAS No. |

3342-61-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deanol aceglumate; Deanoli aceglumas; Deanolo aceglumato; Otrun; Risatarun. |

Origin of Product |

United States |

Foundational & Exploratory

Deanol Aceglumate: A Technical Guide to its Central Nervous System Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deanol aceglumate is a nootropic agent used in some countries for the management of asthenic conditions and to improve cognitive function. It is a salt combining two active moieties: deanol and N-acetyl-L-glutamic acid. The precise mechanism of action of this compound in the central nervous system (CNS) is not fully elucidated and remains a subject of scientific investigation. The prevailing hypotheses suggest a multi-faceted action involving the cholinergic and glutamatergic neurotransmitter systems, as well as potential effects on neuronal membranes and antioxidant pathways. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, summarizes the available quantitative data, and outlines key experimental protocols for its study.

Core Mechanisms of Action

The CNS effects of this compound are thought to arise from the distinct but potentially synergistic actions of its two components.

The Deanol Moiety: Cholinergic and Membrane Effects

Deanol (dimethylaminoethanol or DMAE) is structurally similar to choline (B1196258) and has long been investigated for its potential as a precursor to the neurotransmitter acetylcholine (B1216132) (ACh). However, this role is a point of significant scientific debate.

-

The Cholinergic Precursor Hypothesis (Controversial): The initial hypothesis proposed that deanol crosses the blood-brain barrier and is methylated to form choline, which is then acetylated to synthesize acetylcholine. An increase in acetylcholine levels would be expected to enhance cholinergic neurotransmission, which is crucial for cognitive processes such as learning and memory. However, several studies have failed to demonstrate a significant increase in brain acetylcholine levels following deanol administration[1][2]. Some research even suggests that deanol may not be an effective precursor in the brain[1].

-

Competition for Choline Transport: Contrary to the precursor hypothesis, some evidence indicates that deanol competes with choline for transport across the blood-brain barrier[3]. This competition could potentially reduce the uptake of choline into the brain, which might interfere with acetylcholine synthesis under certain conditions. One study found that the inhibition constant (Ki) for deanol's inhibition of choline uptake was lower than the Michaelis constant (Km) for choline itself, suggesting a high affinity of the carrier mechanism for deanol[3].

-

Effects on Neuronal Membranes: Deanol may exert effects directly on neuronal membranes. It has been proposed that deanol can be incorporated into phospholipids, leading to alterations in membrane fluidity and permeability. These changes could modulate the function of membrane-bound proteins such as receptors and ion channels[4].

The N-Acetyl-L-Glutamic Acid Moiety: Glutamatergic Modulation

N-acetyl-L-glutamic acid (NAGA) is an N-acetylated derivative of the excitatory amino acid glutamate (B1630785). Its role in the CNS is thought to involve the modulation of glutamatergic neurotransmission.

-

Metabotropic Glutamate Receptor Interaction: NAGA is structurally similar to N-acetylaspartylglutamate (NAAG), an endogenous neuropeptide that acts as an agonist at group II metabotropic glutamate receptors (mGluRs). It is hypothesized that the N-acetyl-L-glutamic acid component of this compound may also interact with these receptors. Group II mGluRs (mGluR2 and mGluR3) are typically located presynaptically and their activation leads to an inhibition of neurotransmitter release. By acting on these receptors, N-acetyl-L-glutamic acid could modulate glutamatergic and other neurotransmitter systems.

Potential Synergistic and Other Effects

-

Antioxidant Properties: Some studies suggest that deanol possesses antioxidant properties, which could contribute to its neuroprotective effects by mitigating oxidative stress in the brain.

-

Gene Expression: The possibility that this compound could modulate the expression of genes involved in neuronal function and plasticity is an area for future research.

Quantitative Data

Quantitative data on the specific binding affinities and enzyme kinetics of this compound are limited in the publicly available scientific literature. The following table summarizes the available quantitative information for the deanol component.

| Parameter | Compound | Value | Species/System | Reference |

| Inhibition of Choline Uptake | ||||

| Inhibition Constant (Ki) | Deanol | 159 µg | Rat Brain | [3] |

| Michaelis Constant (Km) | Choline | 442 µg | Rat Brain | [3] |

| Effect on Neurotransmitter Levels | ||||

| Brain Acetylcholine Levels | Deanol | No significant increase | Mouse/Rat Brain | [1][2] |

| Plasma/Brain Choline Levels | Deanol | Significant increase | Rat | [2] |

Signaling Pathways and Experimental Workflows

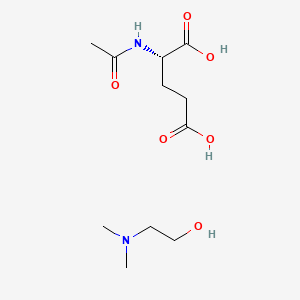

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathways for this compound in the CNS.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

Experimental Protocols

Due to the limited availability of detailed published protocols specifically for this compound, the following methodologies are representative examples based on standard techniques used to study nootropic agents.

Protocol 1: In Vivo Microdialysis for Acetylcholine Measurement

Objective: To measure extracellular acetylcholine levels in a specific brain region (e.g., hippocampus or prefrontal cortex) of a conscious, freely moving animal following administration of this compound.

Materials:

-

Animal model (e.g., adult male Wistar rat)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Stereotaxic apparatus

-

Microdialysis probes (CMA or equivalent)

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF) containing a cholinesterase inhibitor (e.g., neostigmine)

-

HPLC system with an electrochemical detector

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in the stereotaxic apparatus.

-

Perform a craniotomy over the target brain region.

-

Slowly lower the microdialysis probe to the desired coordinates.

-

Secure the probe to the skull using dental cement.

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis Experiment:

-

Connect the probe inlet to the perfusion pump and the outlet to the fraction collector.

-

Perfuse the probe with aCSF containing a cholinesterase inhibitor at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 2 hours to obtain a stable baseline.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound or vehicle (intraperitoneally or orally).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Inject a fixed volume of each dialysate sample into the HPLC system.

-

Separate acetylcholine from other components on a reverse-phase column.

-

Detect acetylcholine using an electrochemical detector.

-

Quantify acetylcholine concentration by comparing the peak area to a standard curve.

-

-

Data Analysis:

-

Express acetylcholine levels as a percentage of the baseline average.

-

Compare the effects of this compound to the vehicle control using appropriate statistical tests (e.g., ANOVA).

-

Protocol 2: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound or its components to specific neurotransmitter receptors (e.g., muscarinic acetylcholine receptors, metabotropic glutamate receptors).

Materials:

-

This compound, deanol, N-acetyl-L-glutamic acid

-

Radiolabeled ligand specific for the receptor of interest (e.g., [³H]QNB for muscarinic receptors)

-

Unlabeled ("cold") ligand for determining non-specific binding

-

Brain tissue homogenates or cell lines expressing the receptor of interest

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet several times by resuspension and centrifugation.

-

Resuspend the final pellet in the incubation buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a fixed amount of membrane preparation.

-

Add increasing concentrations of the unlabeled test compound (this compound, deanol, or N-acetyl-L-glutamic acid).

-

Add a fixed concentration of the radiolabeled ligand.

-

For non-specific binding, add a high concentration of the unlabeled ligand.

-

Incubate the tubes at a specific temperature for a set period to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ (concentration that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

The mechanism of action of this compound in the CNS is likely multifaceted, involving modulation of cholinergic and glutamatergic pathways, as well as potential effects on neuronal membranes and oxidative stress. The traditional view of deanol as a simple acetylcholine precursor is not well-supported by current evidence, and its interaction with choline transport mechanisms warrants further investigation. The role of the N-acetyl-L-glutamic acid component in modulating glutamatergic transmission, possibly through metabotropic glutamate receptors, is a promising area for future research. A comprehensive understanding of the synergistic effects of the two moieties is crucial for a complete elucidation of this compound's nootropic properties. Further studies employing rigorous quantitative methods are necessary to clarify its precise molecular targets and signaling pathways in the central nervous system.

References

- 1. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adaptive Membrane Fluidity Modulation: A Feedback Regulated Homeostatic System and Target for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]

Deanol Aceglumate as an Acetylcholine Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol aceglumate, a salt of deanol (dimethylaminoethanol, DMAE), has long been investigated for its potential as a nootropic agent, with early hypotheses centering on its role as a direct precursor to the neurotransmitter acetylcholine (B1216132) (ACh). This technical guide provides an in-depth review of the scientific evidence surrounding this claim. It synthesizes quantitative data on its pharmacokinetics, interaction with cholinergic transport systems, and its effects on brain ACh levels. Detailed methodologies for key experimental procedures are outlined to facilitate the replication and extension of previous research. This guide critically evaluates the evidence, highlighting the controversy surrounding its primary mechanism of action and exploring alternative hypotheses, such as its role as an antioxidant. The information is intended to serve as a comprehensive resource for researchers in neuroscience and drug development investigating cholinergic modulation and cognitive enhancement.

Introduction

Deanol, also known as dimethylaminoethanol (B1669961) (DMAE), is a naturally occurring compound found in small amounts in the brain and in higher concentrations in certain fish. It is structurally similar to choline (B1196258).[1] this compound is a salt that enhances the stability and delivery of deanol. Historically, deanol was presumed to exert its effects by increasing the synthesis of acetylcholine (ACh), a critical neurotransmitter for memory, learning, and muscle function.[2][3] This was based on the hypothesis that deanol could cross the blood-brain barrier and serve as a precursor for choline, the rate-limiting substrate for ACh synthesis.[4]

However, subsequent and more rigorous scientific investigations have cast doubt on this direct precursor role, with some studies failing to show a significant increase in brain ACh levels following deanol administration.[1][5] This guide will delve into the evidence from both sides of this scientific debate, presenting the quantitative data and experimental protocols that have shaped our current understanding of this compound's pharmacology.

Mechanism of Action: The Acetylcholine Precursor Hypothesis and Competing Evidence

The primary hypothesis for deanol's mechanism of action has been its role in the cholinergic pathway.

The Hypothesized Cholinergic Pathway

The proposed mechanism is a two-step process within cholinergic neurons:

-

Conversion to Choline: Deanol is first methylated to form choline.

-

Synthesis of Acetylcholine: The newly formed choline is then acetylated by the enzyme choline acetyltransferase (ChAT) to produce acetylcholine.

Caption: Hypothesized metabolic pathway of deanol to acetylcholine.

Evidence Supporting the Precursor Hypothesis

Early studies suggested that deanol supplementation could increase brain choline and acetylcholine concentrations.[2] This led to its investigation for conditions associated with cholinergic deficits, such as Alzheimer's disease and tardive dyskinesia, although with limited and mixed results.[3]

Contradictory Evidence and Alternative Mechanisms

More recent and sophisticated studies have challenged the direct precursor hypothesis.

-

Competition for Blood-Brain Barrier Transport: Research has shown that deanol competes with choline for the same transport system across the blood-brain barrier. In fact, deanol exhibits a higher affinity for the carrier mechanism than choline itself.[6] This competitive inhibition could potentially reduce the amount of choline entering the brain, even if peripheral choline levels are elevated.

-

Lack of Increase in Brain Acetylcholine: Several studies using gas chromatography-mass spectrometry (GC-MS) have failed to detect a significant increase in whole-brain acetylcholine levels in rodents following the administration of a wide range of deanol doses.[1][5] A selective increase was only observed in the striatum of mice at a very high dose (900 mg/kg i.p.).[5]

-

Peripheral Effects on Choline Metabolism: Deanol administration has been shown to increase the concentration of choline in the blood by inhibiting its metabolism in peripheral tissues.[7] This suggests that any central effects of deanol might be secondary to its influence on peripheral choline availability.

-

Antioxidant Activity: An alternative hypothesis for deanol's nootropic effects is its role as a free radical scavenger.[8] In vitro studies have suggested that DMAE can act as an antioxidant.

Caption: Competing mechanisms of deanol action.

Quantitative Data

The following tables summarize the available quantitative data for deanol.

Table 1: Pharmacokinetic and Transport Parameters

| Parameter | Value | Species | Notes | Reference(s) |

| Choline Transporter Affinity | ||||

| Inhibition Constant (Ki) of Deanol | 159 µM | Rat | Competitive inhibitor of choline uptake at the blood-brain barrier. | [6] |

| Michaelis Constant (Km) for Choline | 442 µM | Rat | Affinity of the choline transporter for its substrate. | [6] |

| Pharmacokinetics | ||||

| Human Excretion (unchanged) | 33% | Human | Following a 1g injected dose of DMAE. | [9] |

| Plasma Clearance | Not detected 36h post-treatment | Rabbit | After daily oral exposure. | |

| Primary Metabolite | N-oxide of DMAE | Rat | Major urinary metabolite. |

Table 2: Dosages Used in Preclinical and Clinical Studies

| Study Type | Dosage | Species | Key Findings | Reference(s) |

| Preclinical (i.p. injection) | 33.3 - 3000 mg/kg | Mouse | No increase in whole-brain ACh levels. | [5] |

| 550 mg/kg | Rat | No increase in whole-brain, cortex, striatum, or hippocampus ACh levels. | [5] | |

| 900 mg/kg | Mouse | Selective increase in striatal ACh levels. | [5] | |

| Clinical | 500 mg daily | Human (Children) | Investigated for minimal brain dysfunction. | [4] |

| up to 2g daily for 4 weeks | Human | Generally well-tolerated. | [3] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

Measurement of Deanol, Choline, and Acetylcholine in Brain Tissue

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices.

General Protocol Outline:

-

Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a suitable buffer, often containing an internal standard (e.g., deuterated analogs of the analytes) to correct for extraction efficiency.

-

Extraction: The analytes are extracted from the homogenate using a solvent system (e.g., a mixture of chloroform, methanol, and water). The aqueous phase containing the polar analytes is separated.

-

Derivatization: To increase their volatility for gas chromatography, the analytes are chemically modified. For example, choline and acetylcholine can be converted to their propionyl esters and then demethylated.

-

GC-MS Analysis:

-

Gas Chromatograph: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The different compounds are separated based on their boiling points and interaction with the column's stationary phase.

-

Mass Spectrometer: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact) and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of the specific compounds.

-

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of the analytes.

Caption: General workflow for GC-MS analysis of brain tissue.

Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method is particularly useful for the analysis of electrochemically active compounds like choline and its derivatives.[1][2][6][10]

General Protocol Outline:

-

Sample Preparation: Similar to GC-MS, brain tissue is homogenized and extracted.

-

HPLC Separation:

-

The extract is injected into an HPLC system.

-

Separation is typically achieved on a reverse-phase or ion-exchange column with a specific mobile phase.

-

-

Post-Column Enzymatic Reaction:

-

After separation, the eluent passes through an immobilized enzyme reactor.

-

This reactor contains acetylcholinesterase (to convert ACh to choline) and choline oxidase (to convert choline to betaine (B1666868) and hydrogen peroxide).

-

-

Electrochemical Detection:

-

The hydrogen peroxide produced is a highly electroactive species.

-

It is detected by an electrochemical detector, which measures the current generated by its oxidation at a platinum electrode.

-

-

Quantification: The peak area of the detected current is proportional to the concentration of the analyte.

In Vivo Blood-Brain Barrier Transport Studies

Method: Intracarotid Injection Technique

This technique allows for the direct measurement of the uptake of substances from the blood into the brain.[6]

General Protocol Outline:

-

Animal Preparation: An animal (typically a rat) is anesthetized, and the common carotid artery is exposed.

-

Injection Mixture: A bolus containing a radiolabeled version of the test substance (e.g., ¹⁴C-choline), a radiolabeled reference compound that freely diffuses across the blood-brain barrier (e.g., ³H₂O), and the compound of interest (deanol) is prepared.

-

Injection: The mixture is rapidly injected into the carotid artery.

-

Tissue Collection: After a short period (e.g., 15 seconds), the animal is euthanized, and the brain is removed.

-

Radioactivity Measurement: The amount of each radiolabel in the brain tissue is quantified using liquid scintillation counting.

-

Brain Uptake Index (BUI) Calculation: The BUI is calculated as the ratio of the test substance's radioactivity to the reference substance's radioactivity in the brain, normalized to the ratio in the injectate. This index provides a measure of the substance's ability to cross the blood-brain barrier.

In Vitro Antioxidant Activity Assays

Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assays

These are common spectrophotometric assays used to evaluate the free radical scavenging capacity of a compound.[11][12][13][14][15]

General Protocol Outline (DPPH):

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: The test compound (this compound) at various concentrations is added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specific period.

-

Spectrophotometric Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The scavenging of the DPPH radical by the antioxidant leads to a decrease in absorbance.

-

Calculation of Scavenging Activity: The percentage of radical scavenging is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

The ABTS assay follows a similar principle but uses the ABTS radical cation, which is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

Summary and Future Directions

The role of this compound as a direct precursor to acetylcholine is not well-supported by the current body of scientific evidence. While it may increase peripheral choline levels, its ability to increase brain acetylcholine is questionable, partly due to its competitive inhibition of the choline transport system at the blood-brain barrier.

For researchers and drug development professionals, this has several implications:

-

Re-evaluation of Mechanism: The nootropic and other central effects attributed to deanol may be mediated by mechanisms other than direct acetylcholine precursor activity. The antioxidant properties of deanol warrant further investigation.

-

Targeting the Cholinergic System: For strategies aimed at increasing central acetylcholine levels, other precursors with more favorable transport kinetics or direct-acting cholinergic agonists may be more effective.

-

Future Research: Further studies are needed to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound in humans. Detailed investigations into its antioxidant and potential anti-inflammatory effects could open new avenues for its therapeutic application. Additionally, studies on its direct interaction with nicotinic and muscarinic acetylcholine receptors are lacking and would provide valuable insights.

References

- 1. Acetylcholine and choline in neuronal tissue measured by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simple determination of acetylcholine and choline within 4 min by HPLC-ECD and immobilized enzyme column in mice brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. A simple, sensitive, and economic assay for choline and acetylcholine using HPLC, an enzyme reactor, and an electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

Deanol Aceglumate: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol aceglumate (CAS: 3342-61-8) is the salt formed from the nootropic agent Deanol (2-(dimethylamino)ethanol) and the metabolic intermediate N-acetyl-L-glutamic acid.[1][2] Primarily investigated for its potential role as a cholinergic precursor, this compound is also described as a hepatoprotective agent.[1][3][4] This technical guide provides a comprehensive overview of its synthesis, chemical properties, and proposed biological mechanism. Detailed experimental protocols for a plausible synthesis and subsequent analysis are provided, along with key physicochemical data for the compound and its constituent precursors.

Chemical Properties

This compound is a salt composed of the organic base 2-(dimethylamino)ethanol (Deanol) and the dicarboxylic acid N-acetyl-L-glutamic acid.[1] Its properties are derived from these two components.

Physicochemical Data of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 3342-61-8 | [2] |

| Molecular Formula | C₁₁H₂₂N₂O₆ | [1] |

| Molecular Weight | 278.30 g/mol | [1] |

| Appearance | Solid at room temperature | [5] |

| Boiling Point | 495.9 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 253.7 °C (Predicted) | [2] |

| Solubility | Soluble in Water, DMSO, Ethanol (B145695), DMF | [5] |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In Solvent: -80°C (6 months), -20°C (1 month) | [1] |

Physicochemical Data of Precursors

The properties of the individual acid and base components are critical for understanding the nature of the salt.

| Property | N-acetyl-L-glutamic acid | 2-(dimethylamino)ethanol (Deanol) |

| CAS Number | 1188-37-0 | 108-01-0 |

| Molecular Formula | C₇H₁₁NO₅ | C₄H₁₁NO |

| Molecular Weight | 189.17 g/mol | 89.14 g/mol |

| Melting Point | 194-196 °C | -59 °C |

| pKa | ~3.43 (strongest acidic) | ~9.23 |

| Solubility in Water | 36 g/L | Miscible |

| Appearance | White crystalline powder | Clear, colorless liquid |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. An equimolar amount of N-acetyl-L-glutamic acid is reacted with 2-(dimethylamino)ethanol in a suitable solvent. The product salt can then be isolated upon solvent removal or precipitation.

Reaction Scheme

Experimental Protocol: Plausible Synthesis

This protocol describes a plausible method for the laboratory-scale synthesis of this compound based on fundamental chemical principles of salt formation.

Materials:

-

N-acetyl-L-glutamic acid (1.00 eq, e.g., 18.92 g, 0.1 mol)

-

2-(dimethylamino)ethanol (Deanol) (1.00 eq, e.g., 8.91 g, 0.1 mol)

-

Ethanol, anhydrous (approx. 200 mL)

-

Diethyl ether (for precipitation/washing, optional)

Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve N-acetyl-L-glutamic acid in 150 mL of anhydrous ethanol. Stir at room temperature until a clear solution is obtained. Gentle warming may be applied if necessary.

-

Addition of Base: To the stirred solution, add 2-(dimethylamino)ethanol dropwise over 10-15 minutes using an addition funnel. An exothermic reaction may be observed.

-

Reaction: Stir the resulting mixture at room temperature for 2 hours to ensure complete salt formation.

-

Isolation:

-

Method A (Direct Evaporation): Remove the ethanol under reduced pressure using a rotary evaporator. The resulting solid or viscous oil is the this compound salt. Further drying under high vacuum will yield the final product.

-

Method B (Precipitation): While stirring the ethanol solution, slowly add diethyl ether until a white precipitate forms. Continue adding ether until precipitation is complete.

-

-

Purification:

-

If using Method B, collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Expected Outcome: A white to off-white solid, which is the this compound salt.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized this compound, standard analytical techniques should be employed.

Experimental Protocol: Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the structure by identifying the protons and carbons of both the N-acetyl-L-glutamate and Deanol moieties. Quantitative NMR (qNMR) can be used for purity assessment.

-

Sample Preparation: Dissolve an accurately weighed sample (approx. 10-20 mg) in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. Add an accurately weighed amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) for qNMR.

-

¹H NMR (in D₂O):

-

N-acetyl-L-glutamate signals: Expect peaks corresponding to the acetyl methyl group (~2.0 ppm), the alpha-proton (~4.1 ppm), and the beta and gamma protons (~1.8-2.3 ppm).

-

Deanol signals: Expect peaks for the N-methyl groups (a singlet, ~2.9 ppm) and the two methylene (B1212753) groups (~3.2 ppm and ~3.8 ppm).

-

-

¹³C NMR: Confirm the presence of all expected carbon signals, including the carboxyl and carbonyl carbons.

-

Reference: A validated method for the quantitative determination of Deanol salts in cosmetic formulations using NMR has been published and can be adapted.

2. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the synthesized compound and quantify any unreacted starting materials or by-products.

-

Plausible HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a low wavelength (e.g., 205-215 nm) to detect the amide bond of the aceglumate moiety. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could also be used as near-universal detectors since Deanol lacks a strong chromophore.

-

Standard Preparation: Prepare standard solutions of N-acetyl-L-glutamic acid, Deanol, and the synthesized this compound in the mobile phase to determine retention times and for quantification.

-

Proposed Mechanism of Action

The biological activity of this compound is attributed to the Deanol component. The primary proposed mechanism is its role as a precursor to acetylcholine (B1216132) (ACh), a critical neurotransmitter involved in memory, learning, and muscle control.

The pathway is hypothesized as follows:

-

Absorption and Transport: After administration, this compound dissociates, and Deanol is absorbed into the bloodstream.

-

Blood-Brain Barrier: Deanol crosses the blood-brain barrier (BBB). Studies suggest it competes with choline (B1196258) for the same transport mechanism.[6]

-

Conversion to Choline: Inside the brain, Deanol is thought to be methylated to form choline. However, some studies indicate that Deanol is not readily methylated in the brain.[7] An alternative hypothesis is that Deanol increases plasma choline levels, which in turn increases brain choline.[7]

-

Acetylcholine Synthesis: The resulting choline is then acetylated by choline acetyltransferase (ChAT) to form acetylcholine.

This proposed pathway suggests that increasing the availability of Deanol could lead to higher levels of acetylcholine in the brain, potentially enhancing cholinergic neurotransmission.[8][9] However, the efficacy of Deanol in significantly increasing brain acetylcholine levels remains a subject of scientific debate.[10][11]

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Cas 3342-61-8,this compound | lookchem [lookchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US20120264979A1 - Process for preparing n,n-dimethylaminoethoxyethanol - Google Patents [patents.google.com]

- 5. This compound | Hepatoprotective agent | CAS# 3342-61-8 | InvivoChem [invivochem.com]

- 6. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]

- 7. US8580853B2 - Analgesic composition and method of making the same - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Structural characterization and stability of dimethylaminoethanol and dimethylaminoethanol bitartrate for possible use in cosmetic firming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Deanol Aceglumate and Blood-Brain Barrier Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol aceglumate, a compound combining deanol and N-acetyl-L-glutamic acid, has been explored for its potential nootropic and neuroprotective effects. A critical determinant of its efficacy within the central nervous system (CNS) is its ability to traverse the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of this compound's BBB penetration, drawing upon available preclinical data for its constituent components. While direct quantitative pharmacokinetic data for the combined molecule in the CNS is limited, this guide synthesizes findings on deanol and N-acetylated amino acids to build a putative model of its transport and action. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are provided to support further research in this area.

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For any neuro-theranostic agent to be effective, it must efficiently cross this barrier. This compound is a salt formed from two components: deanol, a precursor to choline (B1196258), and N-acetyl-L-glutamic acid, an N-acetylated amino acid. The rationale for this combination lies in the potential for synergistic effects, with deanol putatively increasing acetylcholine (B1216132) synthesis and N-acetyl-L-glutamic acid potentially influencing glutamatergic pathways. This guide delves into the critical aspect of their journey into the brain.

Blood-Brain Barrier Penetration of this compound Components

Direct quantitative studies on the BBB penetration of this compound as a single entity are not extensively available in the public domain. Therefore, understanding its potential to enter the CNS requires an examination of its individual components.

Deanol

Deanol (2-dimethylaminoethanol) is a tertiary amine that is structurally similar to choline. Evidence strongly suggests that deanol crosses the BBB. Studies have shown that after administration, deanol can be detected in brain tissue[1][2]. The primary mechanism for deanol's entry into the brain is believed to be via a carrier-mediated transport system shared with choline.

Research on a related compound, deanol acetamidobenzoate, demonstrated competitive inhibition of choline uptake at the BBB. This indicates that deanol has a significant affinity for the choline transporter[3].

Quantitative Data on Deanol and Related Compounds' Interaction with the BBB Choline Transporter

| Compound | Parameter | Value | Species | Reference |

| Deanol | Inhibition Constant (Ki) for Choline Uptake | 159 µg | Rat | [3] |

| Choline | Michaelis Constant (Km) | 442 µg | Rat | [3] |

| Deanol p-acetamidobenzoate | Plasma Concentration | 6 to 7 µM | Chinchilla Rabbit | [4] |

| Deanol p-acetamidobenzoate | Cerebrospinal Fluid Concentration | Similar to plasma | Chinchilla Rabbit | [4] |

Note: The available data provides strong evidence for deanol's ability to cross the BBB via the choline transport system. However, specific brain-to-plasma ratios and permeability coefficients for this compound are not yet established.

N-Acetyl-L-Glutamic Acid

The transport of N-acetyl-L-glutamic acid across the BBB is less well-characterized. Glutamate (B1630785) itself has very limited passage across the BBB, as high concentrations in the brain are excitotoxic[5]. The brain tightly regulates its extracellular glutamate levels through high-affinity uptake systems on both neurons and glial cells, as well as efflux transporters at the BBB[5][6].

N-acetylation of amino acids can alter their transport properties. While some N-acetylated amino acids may utilize specific transporters, it is generally considered that they do not readily cross the BBB via simple diffusion. A study on acetylglutamine, a related compound, showed that it could penetrate the BBB and subsequently be metabolized to glutamate and GABA[7]. This suggests that specific transporters for N-acetylated amino acids may exist at the BBB.

Putative Mechanism of this compound Action in the CNS

Once across the BBB, deanol is hypothesized to act as a precursor for choline synthesis in the brain, thereby increasing the availability of choline for the production of the neurotransmitter acetylcholine. However, the extent to which deanol supplementation raises brain acetylcholine levels is a subject of ongoing debate, with some studies showing an increase in brain choline but not acetylcholine[2][8]. N-acetyl-L-glutamic acid, upon entering the CNS, could potentially modulate glutamatergic neurotransmission, although its precise role and mechanism of action require further investigation.

Caption: Putative transport and mechanism of action of this compound in the CNS.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's BBB penetration and its effects on neurotransmitter levels.

In Vivo Microdialysis for Acetylcholine Measurement in Rat Brain

This protocol allows for the continuous sampling of extracellular acetylcholine in the brain of a freely moving animal.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED)

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

This compound solution

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus, prefrontal cortex).

-

Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow a stabilization period of at least 1-2 hours.

-

-

Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., 20-30 minutes) using a refrigerated fraction collector.

-

Establish a stable baseline of acetylcholine levels for at least 3-4 fractions.

-

-

Drug Administration and Post-Dose Sampling:

-

Administer this compound (e.g., intraperitoneally or orally).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for acetylcholine concentration using HPLC-ED.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Verify the correct placement of the microdialysis probe through histological examination.

-

Caption: Workflow for In Vivo Microdialysis Experiment.

Brain Uptake Index (BUI) Measurement using Intracarotid Injection

This method provides a rapid assessment of the brain uptake of a test compound relative to a freely diffusible reference compound.

Materials:

-

Anesthetized rats

-

Intracarotid artery catheterization setup

-

Radiolabeled test compound (e.g., ¹⁴C-deanol aceglumate)

-

Radiolabeled freely diffusible reference (e.g., ³H-water)

-

Radiolabeled impermeable vascular marker (e.g., ¹¹³mIn-EDTA)

-

Scintillation counter

-

Brain tissue homogenizer

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and expose the common carotid artery.

-

Catheterize the common carotid artery in a retrograde manner.

-

-

Bolus Injection:

-

Inject a bolus (e.g., 200 µL) of a buffered saline solution containing the mixture of the three radiolabeled compounds into the carotid artery.

-

-

Timed Decapitation:

-

Decapitate the animal at a precise time point after injection (typically 5-15 seconds).

-

-

Brain and Blood Sampling:

-

Rapidly dissect the brain and collect a sample of trunk blood.

-

-

Sample Processing and Analysis:

-

Homogenize the brain tissue.

-

Determine the radioactivity of each isotope in the brain homogenate and plasma samples using a scintillation counter with appropriate energy window settings.

-

-

Calculation of Brain Uptake Index (BUI):

-

The BUI is calculated using the following formula: BUI (%) = [ (¹⁴C in brain / ³H in brain) / (¹⁴C in injectate / ³H in injectate) ] x 100

-

Caption: Workflow for Brain Uptake Index (BUI) Measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Deanol Quantification in Brain Tissue

This method provides a sensitive and specific means of quantifying deanol concentrations in brain tissue samples.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., capillary column suitable for amine analysis)

-

Brain tissue homogenates

-

Internal standard (e.g., deuterated deanol)

-

Derivatizing agent (if necessary to improve volatility and chromatographic properties)

-

Solvents for extraction (e.g., acetonitrile, ethyl acetate)

Procedure:

-

Sample Preparation:

-

Homogenize a known weight of brain tissue in a suitable buffer.

-

Add the internal standard to the homogenate.

-

-

Extraction:

-

Perform a liquid-liquid or solid-phase extraction to isolate deanol from the tissue matrix.

-

-

Derivatization (if required):

-

React the extracted sample with a derivatizing agent to create a more volatile and thermally stable derivative of deanol.

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Separate the components of the sample on the GC column using an appropriate temperature program.

-

Detect and quantify the deanol derivative and the internal standard using the mass spectrometer in selected ion monitoring (SIM) mode.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of deanol standards.

-

Determine the concentration of deanol in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion and Future Directions

The available evidence strongly supports the ability of deanol, a key component of this compound, to cross the blood-brain barrier, likely by utilizing the choline transport system. The penetration of N-acetyl-L-glutamic acid is less certain but may involve specific amino acid transporters. While the synergistic effects of this combination within the CNS are of therapeutic interest, a significant gap exists in the quantitative understanding of this compound's own pharmacokinetic profile in the brain.

Future research should prioritize in vivo studies to determine the brain-to-plasma concentration ratio, permeability-surface area product, and brain uptake index of this compound as a single entity. The use of radiolabeled this compound would be invaluable in these studies. Furthermore, elucidating the specific transporters involved in the BBB transit of N-acetyl-L-glutamic acid will provide a more complete picture of the compound's CNS delivery. A deeper understanding of these pharmacokinetic and pharmacodynamic properties is essential for the rational development of this compound as a potential therapeutic agent for neurological disorders.

References

- 1. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. How Glutamate Is Managed by the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the L-glutamate clearance pathways across the blood–brain barrier and the effect of astrocytes in an in vitro blood–brain barrier model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]

- 8. caringsunshine.com [caringsunshine.com]

The Pharmacokinetics and Metabolism of Deanol Aceglumate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol aceglumate, a salt of deanol (2-(dimethylamino)ethanol or DMAE), has been investigated for its potential nootropic and cholinergic effects. Understanding its pharmacokinetic profile and metabolic fate is crucial for the development of new therapeutic applications and for ensuring its safety and efficacy. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, drawing from available preclinical data. It includes a summary of quantitative pharmacokinetic parameters, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Deanol, the active moiety of this compound, is a naturally occurring compound and a precursor to the essential nutrient choline (B1196258).[1] Choline plays a critical role in the synthesis of the neurotransmitter acetylcholine (B1216132) and is integral to cell membrane integrity and function.[1] this compound has been explored for various neurological and cognitive conditions, predicated on its potential to modulate central cholinergic activity.[2] This document synthesizes the current knowledge on how this compound is absorbed, distributed, metabolized, and excreted in vivo.

Pharmacokinetics

The pharmacokinetic profile of a drug dictates its onset, intensity, and duration of action. While specific data for this compound is limited, studies on deanol and its other salts in animal models provide valuable insights into its expected pharmacokinetic behavior.

Absorption

Following oral administration, deanol is absorbed from the gastrointestinal tract. The aceglumate salt is expected to dissociate, releasing deanol for absorption.

Distribution

Once absorbed, deanol is distributed throughout the body. It has been shown to cross the blood-brain barrier, although this transport is complex and involves competition with choline.[3]

Metabolism and Excretion

Deanol is primarily metabolized in the liver. It is a precursor to choline and can influence choline metabolism in peripheral tissues, which may lead to an increase in systemic choline levels.[4] The primary route of excretion for deanol and its metabolites is via the urine.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for deanol and its derivatives from preclinical studies. It is important to note the variability in experimental conditions, including animal species, dose, and analytical methods.

| Parameter | Species | Dose | Route | Cmax | Tmax | AUC | Half-life (t½) | Reference |

| Plasma Concentration | Rabbit | 0.48 µg (as deanol acetamidobenzoate) | Oral | 6 to 7 µM | - | - | - | [5] |

| Plasma Concentration | Rabbit | 10.4 µg (as DMAE) | Oral | 12 to 18 µM | - | - | - | [5] |

| Brain Concentration | Rat | 550 mg/kg (as deanol) | i.p. | - | 15 min | - | - | [2] |

| Plasma Clearance | - | - | - | - | - | Cleared from plasma by 36 hours post-treatment | - | [6] |

Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve). Dashes indicate data not available in the cited sources.

Metabolism

The metabolism of deanol is intricately linked with choline metabolism. Deanol can be converted to choline, and it also appears to inhibit the transport and metabolism of choline in certain tissues.

Metabolic Pathway of Deanol

The proposed metabolic pathway of deanol involves its conversion to choline. This process is central to its supposed mechanism of action in increasing acetylcholine synthesis.

References

- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ionsource.com [ionsource.com]

- 6. opentrons.com [opentrons.com]

Neuroprotective Effects of Deanol Aceglumate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol aceglumate, a salt of 2-(dimethylamino)ethanol (DMAE), has been explored for its potential nootropic and neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of its neuroprotective effects, primarily based on studies of its active component, DMAE. The proposed mechanisms of action center on its role as a cholinergic precursor and its antioxidant capabilities. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways to serve as a resource for researchers in neuropharmacology and drug development. It is important to note that while this compound is the topic of interest, the majority of the available scientific literature focuses on other forms of Deanol, such as DMAE bitartrate (B1229483) or pyroglutamate (B8496135). Therefore, the data presented herein should be interpreted with the understanding that it is largely based on the active DMAE moiety and may not fully represent the specific pharmacokinetic and pharmacodynamic profile of this compound.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. A key pathological feature of many of these disorders is the dysfunction of the cholinergic system, which plays a crucial role in learning and memory.[1][2] Consequently, therapeutic strategies aimed at augmenting cholinergic neurotransmission have been a major focus of drug development. Deanol (DMAE) is a compound that is structurally similar to choline (B1196258) and has been investigated for its potential to enhance acetylcholine (B1216132) levels in the brain.[2][3] this compound is a salt form of DMAE, combining it with N-acetyl-DL-glutamic acid. While research specifically on this compound is limited, the neuroprotective potential is hypothesized to stem from the properties of DMAE.

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of this compound are thought to be mediated through two primary pathways: modulation of the cholinergic system and antioxidant activity.

Cholinergic System Modulation

The primary hypothesis for DMAE's nootropic effects is its role as a precursor to acetylcholine (ACh).[2][3] The theory posits that DMAE crosses the blood-brain barrier and is then converted to choline, a direct precursor for ACh synthesis. An increase in brain choline levels could, in turn, lead to enhanced ACh production, thereby improving cholinergic neurotransmission. However, the evidence supporting this mechanism is conflicting. Some studies in rodents have failed to demonstrate a significant increase in brain acetylcholine levels following DMAE administration.[4][5]

Antioxidant and Free Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a significant contributor to neuronal damage in neurodegenerative diseases.[6] DMAE has been shown to possess direct free radical scavenging properties.[7][8][9] By neutralizing harmful radicals, DMAE may protect neurons from oxidative damage, thereby preserving their structure and function.

Quantitative Data

The following tables summarize the available quantitative data on the effects of DMAE from preclinical studies.

Table 1: In Vitro Antioxidant Activity of DMAE

| Parameter | Assay System | DMAE Concentration | % Inhibition / Scavenging | Reference |

|---|---|---|---|---|

| Lipid Peroxidation (TBARS) | Rat liver microsomes + NADPH/Fe-EDTA | 2 M | 44% | [8] |

| Hydroxyl Radical (•OH) Adduct | DMPO spin trapping | 2 M | 87% | [8] |

| Ascorbyl Radical (A•) | Ascorbic acid + Fe-EDTA | Not specified | Significant decrease | [7] |

Data from Malanga et al., 2012.

Table 2: Effects of DMAE Pyroglutamate on Scopolamine-Induced Memory Deficits in Rats

| Behavioral Test | Treatment Group | Key Parameter | Result | Reference |

|---|---|---|---|---|

| Morris Water Maze | DMAE p-Glu | Escape Latency | Improved performance | [10][11] |

| Passive Avoidance Test | DMAE p-Glu | Step-through Latency | Reduced scopolamine-induced deficit | [10][11] |

Data from Cedergren et al., 2009.

Table 3: Clinical Effect of this compound on Tension Headache in Children and Adolescents

| Parameter | Treatment Group | Pre-treatment | Post-treatment | p-value | Reference |

|---|---|---|---|---|---|

| Headache Frequency | This compound | Not specified | Significantly decreased | <0.05 | [12] |

| Headache Duration | This compound | Not specified | Significantly decreased | <0.05 | [12] |

| Headache Intensity | This compound | Not specified | Significantly decreased | <0.05 | [12] |

Data from a single-blind, randomized, placebo-controlled study.[12]

Experimental Protocols

In Vitro Antioxidant Assays (Malanga et al., 2012)[8]

-

Lipid Peroxidation (Thiobarbituric Acid Reactive Substances - TBARS) Assay:

-

Rat liver microsomes were incubated with 0.1 mM NADPH and 50 µM Fe-EDTA in a potassium phosphate (B84403) buffer (pH 7.4).

-

Aliquots of DMAE were added to the incubation mixture.

-

The reaction was incubated for 20 minutes at 37°C.

-

The reaction was stopped, and TBARS were extracted into n-butanol.

-

Fluorescence of the butanol layer was measured at an excitation of 515 nm and an emission of 555 nm.[8]

-

-

Hydroxyl Radical (•OH) Scavenging Assay (Electron Paramagnetic Resonance - EPR):

-

The spin trapping agent 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) was used.

-

The reaction mixture contained DMPO, microsomes, sodium azide, DTPA, and potassium phosphate buffer.

-

The reaction was initiated by the addition of NADPH.

-

EPR spectra of the DMPO-OH adduct were recorded at room temperature using a Bruker ECS 106 EPR spectrometer.[8]

-

-

Ascorbyl Radical (A•) Scavenging Assay (EPR):

-

The assay was performed in a system containing ascorbic acid and Fe-EDTA.

-

The EPR spectra of the ascorbyl radical were recorded in the presence and absence of DMAE.[8]

-

Behavioral Assays for Memory Assessment (Cedergren et al., 2009)[10][11]

-

Animals: Male Sprague-Dawley rats were used in the preclinical studies.[11]

-

Drug Administration: Scopolamine hydrobromide (2.5 mg/kg, i.p.) was administered 30 minutes before the training trial to induce memory impairment. DMAE pyroglutamate was administered orally at various doses (10-1,280 mg/kg) 35 minutes before the training trial.[11]

-

Morris Water Maze (MWM) Test:

-

Passive Avoidance Test:

-

A two-compartment apparatus with a light and a dark chamber was used.

-

During the training trial, rats received a mild foot shock upon entering the dark compartment.

-

In the retention test, the latency to enter the dark compartment (step-through latency) was measured as an indicator of memory.[11][15]

-

Conclusion and Future Directions

The available evidence, primarily from studies on DMAE, suggests that this compound may offer neuroprotective benefits through its potential role in the cholinergic system and its demonstrated antioxidant properties. However, the existing data is not conclusive, and there is a notable lack of research specifically on the this compound salt. The conflicting results regarding DMAE's ability to increase brain acetylcholine levels highlight the need for further investigation into its precise mechanism of action.

Future research should focus on:

-

Conducting preclinical studies specifically with this compound to determine its unique pharmacokinetic and pharmacodynamic profile.

-

Elucidating the precise signaling pathways modulated by this compound in neuronal cells.

-

Performing well-controlled clinical trials to evaluate the efficacy and safety of this compound in patients with mild cognitive impairment or early-stage neurodegenerative diseases.

A more comprehensive understanding of this compound's neuroprotective effects will be crucial for its potential development as a therapeutic agent for age-related cognitive decline and neurodegenerative disorders.

References

- 1. jebms.org [jebms.org]

- 2. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 4. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. New insights on dimethylaminoethanol (DMAE) features as a free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of dimethylaminoethanol pyroglutamate (DMAE p-Glu) against memory deficits induced by scopolamine: evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Escape latency: Significance and symbolism [wisdomlib.org]

- 15. Step-down-type passive avoidance- and escape-learning method. Suitability for experimental amnesia models - PubMed [pubmed.ncbi.nlm.nih.gov]

Deanol Aceglumate for Cognitive Enhancement in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol aceglumate, a salt of deanol (dimethylaminoethanol), has been investigated for its potential as a cognitive enhancer. The primary hypothesis underlying its nootropic effects centers on its role as a precursor to acetylcholine (B1216132) (ACh), a critical neurotransmitter for learning and memory. This technical guide provides an in-depth overview of the preclinical evidence for this compound and related deanol compounds in animal models of cognitive enhancement. It details the experimental protocols used to assess its efficacy, presents quantitative data from key studies in a structured format, and visualizes the proposed signaling pathways and experimental workflows. While the evidence suggests potential procognitive effects, particularly in models of cholinergic deficit, the body of research on this compound specifically is limited. This guide synthesizes the available information to serve as a resource for researchers in the field of cognitive pharmacology and drug development.

Introduction

Cognitive decline, a hallmark of aging and various neurological disorders, has spurred the search for effective nootropic agents. The cholinergic system, integral to memory formation and consolidation, is a primary target for cognitive enhancement strategies. Deanol, a naturally occurring compound, is a structural analog of choline (B1196258) and is hypothesized to increase brain acetylcholine levels, thereby enhancing cognitive function. This compound is a salt form of deanol, developed to potentially improve its bioavailability and efficacy.

This guide focuses on the preclinical evaluation of this compound and related compounds in animal models. It aims to provide a comprehensive technical resource by presenting detailed experimental methodologies, summarizing quantitative outcomes, and illustrating the underlying biological and experimental frameworks.

Proposed Mechanism of Action: The Cholinergic Hypothesis

The principal mechanism by which deanol is thought to exert its cognitive-enhancing effects is through the modulation of the cholinergic system.[1] Deanol is a precursor to choline and is believed to increase the synthesis and release of acetylcholine in the brain.[1] However, the precise molecular interactions are still under investigation, with some studies suggesting a complex interplay that may also involve competitive inhibition of choline transport.[2]

Acetylcholine Synthesis and Release

Acetylcholine is synthesized in the presynaptic terminal from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[3][4] It is then packaged into synaptic vesicles by the vesicular acetylcholine transporter (VAChT).[5] Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane, releasing ACh into the synaptic cleft.[5]

Postsynaptic Signaling

In the hippocampus, a brain region critical for memory, ACh binds to both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) on the postsynaptic membrane.[6][7] This binding initiates a cascade of intracellular signaling events that modulate neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.[6][7]

Animal Models of Cognitive Impairment

To evaluate the efficacy of potential cognitive enhancers, researchers utilize animal models that mimic aspects of human cognitive deficits. A common and effective model is the scopolamine-induced amnesia model.

Scopolamine-Induced Amnesia

Scopolamine is a muscarinic receptor antagonist that blocks the action of acetylcholine, leading to transient cognitive deficits, particularly in learning and memory.[8][9] This model is valuable for screening compounds that act on the cholinergic system.[8]

Behavioral Assays for Cognitive Assessment

Several behavioral tests are employed to assess different aspects of learning and memory in animal models. The Morris water maze and the passive avoidance test are two of the most widely used and robust assays.

Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory that is highly dependent on the hippocampus.[10][11]

Experimental Protocol:

-

Apparatus: A circular pool (150-200 cm in diameter) is filled with water made opaque with a non-toxic substance. A small escape platform is submerged just below the water's surface.[9][11]

-

Acquisition Phase: Animals are subjected to several trials per day for consecutive days, during which they must learn the location of the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) is recorded.[10]

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[10]

Passive Avoidance Test

This test assesses fear-motivated learning and memory.[2][12]

Experimental Protocol:

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark compartment is equipped with an electric grid.[2][12]

-

Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.[2][12]

-

Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.[2][12]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from a key preclinical study investigating the effects of a deanol-containing compound, dimethylaminoethanol (B1669961) pyroglutamate (B8496135) (DMAE p-Glu), in a scopolamine-induced amnesia model in rats.[10]

Table 1: Effect of DMAE p-Glu on Extracellular Acetylcholine and Choline Levels in the Medial Prefrontal Cortex of Rats

| Treatment Group | Dose (mg/kg, p.o.) | Mean Acetylcholine Level (% of baseline) | Mean Choline Level (% of baseline) |

| Vehicle | - | ~100% | ~100% |

| DMAE p-Glu | 300 | ↑ ~150% | ↑ ~250% |

| DMAE p-Glu | 1000 | ↑ ~200% | ↑ ~400% |

| Data are approximated from graphical representations in Blin et al., 2009.[10] |

Table 2: Effect of DMAE p-Glu on Scopolamine-Induced Memory Deficits in the Morris Water Maze

| Treatment Group | Mean Escape Latency (seconds) - Day 4 | Time in Target Quadrant (seconds) - Probe Trial |

| Control (Vehicle + Vehicle) | ~20s | ~25s |

| Scopolamine (Vehicle + Scopolamine) | ~50s | ~15s |

| DMAE p-Glu + Scopolamine (300 mg/kg) | ↓ ~35s | ↑ ~20s |

| Data are approximated from graphical representations in Blin et al., 2009.[10] |

Table 3: Effect of DMAE p-Glu on Scopolamine-Induced Memory Deficits in the Passive Avoidance Test

| Treatment Group | Step-through Latency (seconds) - Retention Trial |

| Control (Vehicle + Vehicle) | ~250s |

| Scopolamine (Vehicle + Scopolamine) | ~100s |

| DMAE p-Glu + Scopolamine (300 mg/kg) | ↑ ~200s |

| Data are approximated from graphical representations in Blin et al., 2009.[10] |

Discussion and Future Directions

The available preclinical data, primarily from studies on deanol-containing compounds like DMAE p-Glu, suggest that deanol may have cognitive-enhancing properties, particularly in counteracting cholinergic deficits. The observed increases in acetylcholine and choline levels, coupled with improved performance in memory-dependent tasks, support the cholinergic hypothesis of its mechanism of action.

However, it is crucial to note the following limitations and areas for future research:

-

Limited Data on this compound: There is a scarcity of published studies specifically investigating this compound for cognitive enhancement in animal models. Further research is needed to determine if this salt form offers any advantages over other deanol preparations.

-

Contradictory Evidence: Some studies have reported conflicting results regarding the efficacy of deanol in increasing brain acetylcholine levels and improving cognitive function.[2][12] The reasons for these discrepancies need to be elucidated.

-

Need for More Comprehensive Studies: Future studies should employ a wider range of animal models, including models of age-related cognitive decline and neurodegenerative diseases. A more detailed investigation of the dose-response relationship and the long-term effects of this compound is also warranted.

-

Elucidation of Molecular Mechanisms: Further research is required to fully understand the molecular mechanisms by which deanol modulates cholinergic neurotransmission and other signaling pathways that may contribute to its cognitive effects.

Conclusion

This compound and related deanol compounds represent a promising area of research for the development of nootropic agents. The preclinical evidence, though limited, suggests a potential for cognitive enhancement through the modulation of the cholinergic system. This technical guide provides a foundation for researchers by consolidating the available data and methodologies. Rigorous and comprehensive future studies are essential to fully characterize the efficacy and mechanism of action of this compound and to determine its potential therapeutic value for cognitive disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.libretexts.org [med.libretexts.org]

- 4. Acetylcholine - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Cholinergic modulation of hippocampal network function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholinergic modulation of hippocampal cells and circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. njppp.com [njppp.com]

- 9. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of dimethylaminoethanol pyroglutamate (DMAE p-Glu) against memory deficits induced by scopolamine: evidence from preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. caringsunshine.com [caringsunshine.com]

Unraveling the Cellular Entry of Deanol Aceglumate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the cellular uptake mechanisms of Deanol aceglumate, a compound comprised of deanol and N-acetyl-L-glutamic acid. Synthesizing available scientific data, this document is intended for researchers, scientists, and professionals in drug development to facilitate a comprehensive understanding of the compound's journey into the cell.

This compound, a salt, is presumed to dissociate into its constituent components, deanol and N-acetyl-L-glutamate, in the physiological aqueous environment. Consequently, the cellular uptake is best understood by examining the distinct transport pathways of each molecule. This guide will delve into the specific transporters implicated, the kinetics of their interaction, and the experimental methodologies used to elucidate these processes.

Deanol Uptake: A Competitive Interaction with Choline (B1196258) Transporters

The deanol component of this compound primarily gains intracellular access by leveraging choline transport systems. Deanol, being a structural analog of choline, engages in competitive inhibition for these transporters, particularly at the blood-brain barrier.

The High-Affinity Choline Transporter (CHT)

The primary transporter responsible for choline uptake into presynaptic cholinergic neurons is the high-affinity choline transporter (CHT), also known as Solute Carrier Family 5 Member 7 (SLC5A7). Deanol has been shown to be a substrate for this transporter.

Quantitative Analysis of Deanol Transport

While direct and comprehensive kinetic data for deanol transport is limited, studies have provided valuable insights into its interaction with choline transporters. One key study demonstrated that deanol inhibits choline uptake with an inhibition constant (Ki) of 159 µg, which is lower than the Michaelis constant (Km) for choline itself (442 µg), suggesting a high affinity of deanol for the choline carrier mechanism.[1] However, another study characterized deanol as a weak competitive inhibitor of high-affinity choline transport.[2] Further research is required to establish definitive Km and Vmax values for deanol transport.

| Compound | Transporter | Interaction Type | Ki | Km | Source |